(5-(Dimethylamino)pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
[5-(dimethylamino)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-4-3-7(6-11)9-5-8/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMWYFUKKQAPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719131 | |
| Record name | [5-(Dimethylamino)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-86-9 | |
| Record name | 5-(Dimethylamino)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31181-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Dimethylamino)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(5-(Dimethylamino)pyridin-2-yl)methanol is a compound of growing interest due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a dimethylamino group and a hydroxymethyl side chain, giving it a molecular formula of CHNO and a molecular weight of approximately 178.24 g/mol. The unique arrangement of functional groups in this compound influences its chemical reactivity and biological interactions, making it a subject of various pharmacological studies.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological effects. It has been shown to interact with serotonin receptors, particularly as a 5-HT agonist. Studies have demonstrated that compounds structurally similar to this compound can exhibit agonist activity at these receptors, which are crucial for mood regulation and anxiety responses in vivo .
Antimicrobial Properties
In addition to its neuropharmacological effects, derivatives of this compound have been investigated for their antimicrobial properties. These derivatives have shown significant activity against various microbial strains, indicating potential applications in developing new antimicrobial agents .
Synthesis Methods
Several methods exist for synthesizing this compound:
- Pyridine Ring Modification : The compound can be synthesized by modifying pyridine derivatives through reactions involving dimethylamine and hydroxymethylation processes.
- Refluxing with Catalysts : Utilizing catalysts such as AlBr during refluxing can enhance yields, as reported in various studies .
Selectivity and Efficacy
A study highlighted the selectivity of this compound towards CHK1 inhibition over other kinases like CHK2 and CDK1. The IC values indicated strong selectivity, with values around 3.2 μM for CHK1 .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and properties of compounds structurally related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyridin-2-ylmethanol | Hydroxymethyl group on pyridine | Basic structure; used in pharmaceuticals |
| 4-(Dimethylamino)phenyl)(pyridin-2-yl)methanol | Dimethylamino group on phenyl and pyridine | Potentially enhanced biological activity |
| 3-(Dimethylamino)pyridin-2-ylmethanol | Dimethylamino group at position 3 | Different reactivity profile compared to position 5 |
| 6-(Dimethylamino)pyridin-3-ylmethanol | Dimethylamino group at position 6 | Variations in binding affinity to biological targets |
Scientific Research Applications
Intermediate in Drug Synthesis
(5-(Dimethylamino)pyridin-2-yl)methanol serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential as antihistamines and other therapeutic agents. For example, it has been utilized in the synthesis of carbinoxamine, a potent antihistamine H1 antagonist .
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. Studies have shown that certain modifications can enhance its efficacy against various cancer cell lines, making it a candidate for further development in cancer therapy.
Catalysis
The compound is used as a catalyst in various organic reactions. It has been particularly noted for its role in the acylation of alcohols and phenols, significantly increasing reaction rates compared to traditional catalysts . This catalytic property is attributed to the electron-donating nature of the dimethylamino group, which enhances nucleophilicity.
Synthesis of Pyridine Derivatives
This compound can be transformed into other valuable pyridine derivatives through various synthetic routes. For instance, it has been involved in the preparation of pyridin-2-yl-methanones via copper-catalyzed oxidation processes . This versatility makes it a valuable building block in synthetic organic chemistry.
Synthesis and Characterization
A study demonstrated the efficient synthesis of this compound through a reaction involving pyridine-2-carboxaldehyde and dimethylamine under controlled conditions, yielding high purity levels suitable for pharmaceutical applications .
Research published in Organic & Biomolecular Chemistry assessed the biological activity of various derivatives of this compound against specific biological targets, revealing promising interactions that warrant further investigation for drug development .
Data Table: Summary of Applications
Comparison with Similar Compounds
Positional Isomers: (6-(Dimethylamino)pyridin-2-yl)methanol
- Structure: Dimethylamino group at the 6-position instead of the 5-position.
- Synthetic Accessibility: Positional isomers may require different synthetic routes, such as regioselective substitution or protection/deprotection strategies .
- Applications : Similar to the 5-isomer but may exhibit distinct binding affinities in biological targets due to altered steric and electronic environments.
Substituent Variation: (5-(Trifluoromethyl)pyridin-2-yl)methanol
- Structure: Trifluoromethyl (-CF₃) group replaces dimethylamino at the 5-position.
- Key Differences: Electron-Withdrawing Nature: The -CF₃ group reduces electron density on the pyridine ring, decreasing basicity compared to the dimethylamino analog.
- Applications : Useful in agrochemicals (e.g., pesticides) where metabolic stability and lipophilicity are critical .
Heterocyclic Modifications: [5-(2-Pyridinyl)-2-thienyl]methanol
- Structure : Thiophene ring fused to pyridine, with a hydroxymethyl group.
- Impact :
- Applications: Potential use in optoelectronic materials due to extended π-conjugation.
Functional Group Replacement: (4-Chlorophenyl)[3-(Dimethylamino)-5-(Trifluoromethyl)-2-pyridinyl]methanone
- Structure: Methanone (-CO-) replaces hydroxymethyl, with additional 4-chlorophenyl and -CF₃ groups.
- Impact: Hydrogen Bonding: Loss of hydroxymethyl reduces hydrogen-bond donor capacity, affecting solubility and protein interactions. Steric Effects: The bulky 4-chlorophenyl group may hinder access to enzymatic active sites .
- Applications : Likely explored in kinase inhibitors where ketone groups participate in covalent binding.
Physicochemical and Pharmacokinetic Comparisons
*Estimated using fragment-based methods.
Preparation Methods
Reductive Amination Route
One of the primary methods to prepare (5-(Dimethylamino)pyridin-2-yl)methanol involves a reductive amination reaction starting from the corresponding aldehyde derivative of pyridine.
- Starting Material: Pyridine-2-carbaldehyde derivatives (e.g., 5-substituted pyridine-2-carbaldehyde).
- Amination: Reaction with dimethylamine under reductive conditions.
- Reducing Agents: Commonly sodium cyanoborohydride or catalytic hydrogenation.
- Solvent: Typically polar solvents such as methanol or ethanol.
- Workup: The reaction mixture is neutralized (e.g., with NaOH), extracted with organic solvents like ethyl acetate, washed, dried over magnesium sulfate, and solvent evaporated.
- Purification: Final product isolation by distillation under reduced pressure or chromatography.
This method is supported by patent WO1998022459A1, which describes reductive amination of aldehydes to form pyridinyl methylamine derivatives, including those with dimethylamino substituents.
Nucleophilic Substitution and Protection Strategies
Another approach involves functional group protection and substitution reactions on pyridine derivatives:
- Protection: The hydroxymethyl group or aldehyde function is protected using groups like 1,3-dioxolane (acetal formation) to stabilize intermediates.
- Substitution: Introduction of the dimethylamino group can be achieved by nucleophilic substitution of halogenated pyridine derivatives (e.g., 5-chloro-pyridin-2-yl methanol precursors) with dimethylamine.
- Deprotection: Removal of protecting groups under acidic or neutral conditions to yield the free this compound.
This strategy is detailed in patent EP0946546B1, which outlines preparation of pyridin-2-yl-methylamine derivatives through reactions involving protected intermediates and nucleophilic substitution with primary or secondary amines such as dimethylamine.
Multi-step Synthesis via Pyridine N-oxide Intermediates
A more complex synthetic route involves the use of pyridine N-oxides as intermediates:
- Step 1: Reaction of 3-methylpyridine N-oxide with trialkylamines and electrophilic compounds (e.g., acetyl chloride) to form ammonium salts.
- Step 2: Cleavage of alkyl groups and conversion to 2-dialkylamino-5-methylpyridine intermediates.
- Step 3: Subsequent transformation to the corresponding aminomethyl alcohol derivatives.
This process, described in patents US5332824A and EP0569701A1, emphasizes controlled reaction temperatures (150–300 °C) and the use of hydrogen bromide for dealkylation and conversion steps. The method yields high purity products with improved isomeric purity compared to traditional methods.
Experimental Conditions and Purification
| Step | Conditions/Details | Notes |
|---|---|---|
| Reductive Amination | NaBH3CN or catalytic hydrogenation; methanol solvent; 0 °C to RT | Neutralization with NaOH post-reaction |
| Protection (Acetal Formation) | Use of ethylene glycol or 1,3-dioxolane; acid catalyst | Protects aldehyde/hydroxyl groups |
| Nucleophilic Substitution | Dimethylamine in DMF or other polar aprotic solvents; 0 °C to RT | Sodium hydride used as base in some protocols |
| Deprotection | Acidic hydrolysis (e.g., trifluoromethanesulfonic acid) | Yields free hydroxymethyl group |
| Purification | Extraction with ethyl acetate or chloroform; drying over MgSO4; chromatography or distillation under reduced pressure | Ensures removal of impurities and solvents |
Summary Table of Key Preparation Routes
Research Findings and Considerations
- Yield and Purity: The pyridine N-oxide route provides high yields and improved isomeric purity, which is critical for pharmaceutical applications.
- Reaction Control: Temperature and atmosphere (nitrogen) control are essential to avoid side reactions, especially during reductive amination and nucleophilic substitution.
- Safety and Environmental Impact: Use of sodium hydride and hydrogen bromide requires careful handling due to their reactivity and corrosiveness.
- Scalability: The multi-step processes with protection/deprotection are more suitable for scale-up in industrial settings due to better control over reaction intermediates.
Q & A
Q. What are the standard synthetic routes for (5-(Dimethylamino)pyridin-2-yl)methanol, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves functionalization of the pyridine ring. A common approach is nucleophilic substitution at the 2-position of a pre-functionalized pyridine derivative. For example, starting with 5-(dimethylamino)pyridine-2-carbaldehyde, reduction using sodium borohydride (NaBH₄) in methanol at 0–25°C yields the target alcohol. Optimization includes controlling reaction temperature to minimize side reactions (e.g., over-reduction) and using chromatographic purification (silica gel, ethyl acetate/hexane) to isolate the product . Yield improvements (70–85%) are achieved by slow addition of reducing agents and inert atmosphere conditions .
Q. How do the physicochemical properties (e.g., LogP, hydrogen bonding capacity) of this compound influence its solubility and reactivity?
Key properties include:
| Property | Value | Relevance |
|---|---|---|
| LogP | ~2.1 (predicted) | Moderate lipophilicity, suitable for crossing membranes in drug delivery |
| PSA | 45.6 Ų | High polarity due to –OH and dimethylamino groups, enhancing solubility in polar solvents |
| Hydrogen bond donors | 1 (–OH) | Facilitates interactions with biological targets (e.g., enzymes) |
The dimethylamino group increases basicity (pKa ~6.5–7.5), making the compound soluble in acidic buffers but prone to protonation in physiological conditions .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in crystallographic data during structural elucidation?
Discrepancies in X-ray diffraction data (e.g., poor R-factors or electron density maps) can arise from disorder or twinning. Strategies include:
- Software tools : Use SHELXL for refinement (robust handling of disorder) and OLEX2 for visualization to identify problematic regions .
- Data validation : Check for twinning via PLATON’s TwinRotMat; if detected, apply twin refinement in SHELXL .
- Temperature factors : High B-factors may indicate solvent/molecule disorder; exclude volatile solvent molecules or use SQUEEZE .
Q. How can computational docking studies predict interactions with biological targets, and what validation methods are essential?
- Docking workflow : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. The dimethylamino and hydroxyl groups are critical for hydrogen bonding with residues in binding pockets .
- Validation :
- Compare docking poses with co-crystallized ligands (if available).
- Validate via isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Kd values) .
- Use molecular dynamics (MD) simulations (AMBER/GROMACS) to assess stability of docked complexes .
Q. In SAR studies, how does the dimethylamino group at the 5-position affect bioactivity compared to other substituents?
Replacing the dimethylamino group with electron-withdrawing groups (e.g., –CF₃) reduces basicity and alters interactions:
| Substituent | Bioactivity (Example) | Mechanism Insight |
|---|---|---|
| –N(CH₃)₂ (target) | Enhanced antimicrobial activity (MIC: 8 µg/mL) | Basic group promotes membrane penetration |
| –CF₃ | Lower activity (MIC: 32 µg/mL) | Reduced solubility and target affinity |
Derivatives with –N(CH₃)₂ show 4-fold higher potency in enzyme inhibition assays, attributed to electrostatic interactions with catalytic residues .
Methodological Challenges and Solutions
Q. How can researchers address hygroscopicity during storage and handling?
The compound’s –OH group makes it hygroscopic. Recommendations:
Q. What analytical techniques are critical for purity assessment?
- HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm. Purity >98% is achievable .
- NMR : Check for residual solvents (e.g., DMSO) in H spectra; integrate –OH proton (δ 4.8–5.2 ppm) .
Comparative Analysis with Structural Analogs
Q. How does this compound compare to (5-Trifluoromethylpyridin-2-yl)methanol in reactivity?
| Property | –N(CH₃)₂ Derivative | –CF₃ Derivative |
|---|---|---|
| Electrophilicity | Lower (electron-donating) | Higher (electron-withdrawing) |
| Oxidation susceptibility | Prone to N-oxidation | Stable under acidic conditions |
| Synthetic flexibility | Easier to functionalize | Requires harsh conditions |
The –CF₃ analog is more stable but less reactive in nucleophilic substitutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
